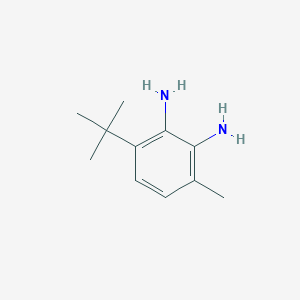

t-Butyltoluenediamine

説明

Structure

3D Structure

特性

CAS番号 |

133639-32-4 |

|---|---|

分子式 |

C11H18N2 |

分子量 |

178.27 g/mol |

IUPAC名 |

3-tert-butyl-6-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C11H18N2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6H,12-13H2,1-4H3 |

InChIキー |

ZYCRBOCGBKATBL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C=C1)C(C)(C)C)N)N |

正規SMILES |

CC1=C(C(=C(C=C1)C(C)(C)C)N)N |

同義語 |

1,2-Benzenediamine, 3-(1,1-dimethylethyl)-6-methyl- |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways of T Butyltoluenediamine

Alkylation Strategies for Toluenediamine Functionalization

The primary method for synthesizing t-butyltoluenediamine involves the direct alkylation of a toluenediamine (TDA) feedstock. This process, known as functionalization, introduces a tertiary-butyl group onto the aromatic ring of the TDA molecule. The alkylating agent is typically isobutylene (B52900) or a precursor like tert-butyl alcohol. wipo.intcip.com.cn The success of this strategy hinges on the catalyst's ability to facilitate the electrophilic aromatic substitution reaction, where the bulky tert-butyl group is added to the electron-rich toluene (B28343) ring, which is activated by the amine groups.

Catalytic Alkylation Approaches

Catalytic alkylation is the cornerstone for the synthesis of this compound. The choice of catalyst is critical as it governs the reaction's efficiency, selectivity, and environmental footprint.

Solid acid catalysts are prominently used, with zeolites being a preferred option due to their high acidity and shape-selective properties. lehigh.edu Specifically, H-Y zeolites with an effective pore size of approximately 6 to 8 Angstroms are utilized to selectively produce monotertiary butyl toluenediamine. wipo.int The pore structure of the zeolite plays a crucial role in controlling which isomers are formed. Other solid acid catalysts that can be employed include montmorillonite (B579905), gamma-alumina, and silica-alumina. lehigh.edu

Another catalytic approach involves the use of alkylaluminum halides, although this is more commonly associated with ethylation rather than tert-butylation. These catalysts, such as diethylaluminum chloride, function as Lewis acids to activate the reactants. google.com However, for producing this compound, acidic zeolites are often favored as they are more environmentally benign and can be regenerated and reused.

Reaction Conditions and Selectivity Studies

The conditions under which the alkylation reaction is performed are meticulously controlled to maximize the yield of the desired product and to influence the selectivity towards specific isomers. Selectivity is a significant challenge, particularly in controlling the degree of alkylation (mono- vs. di-substituted) and the position of the substitution (ortho to an amine group).

Research shows that by using an H-Y zeolite catalyst, a high conversion of toluenediamine can be achieved while maintaining high selectivity for the monotertiary butyl product. wipo.int The reaction is typically carried out in a pressure vessel at elevated temperatures. For instance, the alkylation of a related compound, o-tolidine (B45760), with isobutylene using a montmorillonite catalyst was conducted at 150°C for 42 hours. lehigh.edu

The following table summarizes typical reaction conditions investigated for the tert-butylation of aromatic compounds, which are indicative of the parameters used for toluenediamine alkylation.

| Parameter | Value | Source |

| Catalyst | Montmorillonite | lehigh.edu |

| Reactants | o-Tolidine, Isobutylene | lehigh.edu |

| Temperature | 150°C | lehigh.edu |

| Pressure | 870 psig (with N₂) | lehigh.edu |

| Reaction Time | 42 hours | lehigh.edu |

| Catalyst (alternative) | Realuminated H-mordenite | cip.com.cn |

| Reactants (alternative) | Toluene, tert-butyl alcohol | cip.com.cn |

| Temperature (alternative) | 180°C | cip.com.cn |

| Reaction Time (alternative) | 4 hours | cip.com.cn |

| Molar Ratio (alcohol:toluene) | 2 | cip.com.cn |

Selectivity studies on the alkylation of o-tolidine with isobutylene have shown the formation of a complex mixture of products, demonstrating the challenge in directing the substitution. The analysis of the reaction mixture revealed the distribution of various mono- and di-tert-butylated derivatives.

| Product | Percentage in Mixture | Source |

| N-t-butyl-o-tolidine | 13.0% | lehigh.edu |

| 3-t-butyl-o-tolidine | 48.2% | lehigh.edu |

| N,N'-di-t-butyl-o-tolidine | 3.6% | lehigh.edu |

| 3,N'-di-t-butyl-o-tolidine | 22.7% | lehigh.edu |

| 3,3'-di-t-butyl-o-tolidine | 12.5% | lehigh.edu |

This data highlights that ring alkylation (C-alkylation) is the dominant pathway, but N-alkylation also occurs. Achieving high selectivity for a single product, such as 3-tert-butyl-toluenediamine, requires careful optimization of the catalyst and reaction conditions.

Alternative Synthetic Routes to this compound

While direct alkylation is a common strategy, multi-step reaction schemes offer alternative pathways for the synthesis of this compound and its analogues. vapourtec.com These routes may involve building the molecule from different precursors or using protecting groups to achieve specific substitution patterns that are difficult to obtain through direct alkylation.

Multi-step Reaction Schemes and Intermediate Formation

One illustrative multi-step process involves the use of a tert-butyl group as a temporary blocking or directing group, which is later removed. For example, a synthetic pathway toward the dye Mauveine utilizes N-tert-butyl-p-toluidine as a key starting material. researchgate.net

In this scheme, N-tert-butyl-p-toluidine is first synthesized and then subjected to an oxidative coupling reaction with other anilines (like aniline (B41778) and o-toluidine) using potassium dichromate. researchgate.net This forms complex, larger molecules where the tert-butyl group has directed the reaction. In a final step, the tert-butyl group is removed through de-tert-butylation with acid to yield the final product. researchgate.net While the end product in this specific synthesis is not this compound, the methodology demonstrates the formation and subsequent reaction of a t-butylated toluene amine intermediate, showcasing a sophisticated, multi-step approach to synthesizing complex molecules from t-butylated precursors.

Derivatization Strategies for this compound Analogues

Derivatization in a synthetic context refers to the transformation of a compound into a related, but structurally distinct, molecule. For this compound, this involves further reactions to create analogues with different substitution patterns, such as introducing additional alkyl groups.

Synthesis of Monosubstituted and Disubstituted Derivatives

The synthesis of both monosubstituted and disubstituted derivatives is a key aspect of producing tailored molecules for specific applications, such as chain extenders in polyurethane synthesis. lehigh.edugoogle.com The reaction between toluenediamine and isobutylene can be controlled to favor the formation of either mono- or di-terthis compound. google.com

By adjusting the reactant ratios (toluenediamine to isobutylene), reaction time, and temperature, the extent of alkylation can be managed. A higher ratio of isobutylene and longer reaction times generally favor the formation of di-substituted products. As shown in the product distribution table from the alkylation of o-tolidine, a significant portion of the product can be di-substituted derivatives like 3,N'-di-t-butyl-o-tolidine and 3,3'-di-t-butyl-o-tolidine. lehigh.edu Fractional distillation is then often required to separate these different derivatives to obtain a product with a specific melting point and reactivity profile suitable for its intended use. lehigh.edu

T Butyltoluenediamine in Polymer Science: Mechanisms and Kinetics

Role as a Chain Extender and Cross-linking Agent in Polyurethane Systems

In polyurethane (PU) and polyurea (PUR) systems, chain extenders and cross-linking agents are crucial low-molecular-weight compounds containing active hydrogen atoms that react with isocyanate groups. mdpi.com Tert-butyltoluenediamine, with its two primary amine functional groups, is highly effective in this capacity. When reacted with diisocyanates, it primarily acts as a chain extender, building the polymer backbone by linking isocyanate-terminated prepolymers. This reaction forms the "hard segments" of the polyurethane, which are responsible for properties like strength and thermal stability. researchgate.net

The distinction between a chain extender and a cross-linking agent depends on the functionality of the reactants. When terthis compound reacts with a diisocyanate, it forms linear polymer chains. However, if the system includes isocyanates with a functionality greater than two or polyols with a functionality greater than two, the diamine can act as a cross-linking agent, creating chemical bonds between polymer chains. sabtechmachine.comresearchgate.net This leads to the formation of a three-dimensional polymer network, transforming the material from a thermoplastic into a thermoset. These cross-linked structures enhance the material's durability, chemical resistance, and mechanical performance. mdpi.com The introduction of aromatic chain extenders like terthis compound is a key strategy for designing polymers with distinct, tunable thermo-mechanical properties for high-performance applications. mdpi.com

Reaction Mechanisms with Isocyanates

The fundamental reaction in polyurethane and polyurea chemistry is the addition of a compound with an active hydrogen to an isocyanate group (-NCO). Terthis compound, an aromatic diamine, reacts with isocyanates to form urea (B33335) linkages. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group.

The general reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the electron-deficient carbon of the isocyanate group.

Intermediate Formation: A transient, zwitterionic intermediate is formed.

Proton Transfer: A rapid proton transfer from the nitrogen to the oxygen atom occurs, resulting in the stable urea linkage (-NH-CO-NH-).

The reaction between a diamine like terthis compound and a diisocyanate is a step-growth polymerization. The two amine groups on the diamine can each react with an isocyanate group, allowing for the formation of long polymer chains. The reactivity of aromatic diamines is generally lower than that of aliphatic diamines due to the electron-withdrawing nature of the aromatic ring, which reduces the nucleophilicity of the amine groups. However, the reaction is still significantly faster than the corresponding reaction of alcohols with isocyanates to form urethane (B1682113) linkages.

Kinetic Studies of Urethane Formation

Kinetic studies of polyurethane and polyurea formation are essential for controlling the polymerization process and tailoring the final properties of the material. The reaction between an isocyanate and an amine like terthis compound to form a urea linkage is typically very fast.

Kinetic investigations often follow the disappearance of the characteristic NCO stretching band in the infrared (IR) spectrum (around 2270 cm⁻¹). researchgate.net The reaction generally follows second-order kinetics, where the rate is proportional to the concentrations of both the isocyanate and the amine functional groups. researchgate.net However, the kinetics can be complex, with autocatalysis sometimes observed where the newly formed urea or urethane groups can themselves catalyze the reaction through hydrogen bonding. researchgate.net

The rate of polymerization directly influences the pot life (the period during which the reacting mixture remains liquid enough to be applied) and the cure time of the polyurethane system. The high reactivity of aromatic diamines like terthis compound makes them suitable for applications requiring rapid curing, such as in reaction injection molding (RIM) and some coatings.

While the amine-isocyanate reaction is inherently rapid, catalysts are often employed to precisely control the reaction rate and balance it with other reactions in the system, such as the alcohol-isocyanate (urethane formation) and water-isocyanate (blowing) reactions. researchgate.net

Common catalysts for polyurethane systems fall into two main categories: tertiary amines and organometallic compounds. nih.gov

Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) function by activating the isocyanate group or by forming a complex with the active hydrogen compound. nih.gov In the presence of DABCO, the reaction of primary isocyanate groups can be preferred. wernerblank.com

Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts. wernerblank.comresearchgate.net They typically operate through a mechanism involving the formation of a complex with the alcohol or amine, facilitating its reaction with the isocyanate. researchgate.net DBTDL has been shown to have high catalytic activity for the isocyanate-water reaction as well as the isocyanate-alcohol reaction. researchgate.net Due to toxicity concerns with tin compounds, alternative metal catalysts based on zirconium, iron, and copper are being explored. wernerblank.comresearchgate.net Zirconium-based catalysts, for instance, have shown promise in selectively catalyzing the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com

The choice of catalyst can significantly alter the relative reactivity of different functional groups and influence the final polymer structure.

Interactive Table: Comparison of Catalyst Activity

| Catalyst Type | Example(s) | General Activity in PU Systems | Mechanistic Feature |

| Tertiary Amine | DABCO | Intermediate to High | Activates isocyanate or active hydrogen compound nih.gov |

| Organotin | DBTDL | Very High | Forms complex with reactants, highly effective for urethane and urea formation researchgate.netresearchgate.net |

| Organozirconium | Zirconium Acetylacetonate | High | Can show selectivity for isocyanate-hydroxyl reaction over isocyanate-water reaction wernerblank.com |

| Organoiron | Ferric Acetylacetonate | Effective, especially with polyesters | Catalytic properties can be influenced by reactant type (polyether vs. polyester) researchgate.net |

Temperature: As with most chemical reactions, the rate of polyurethane formation is highly dependent on temperature. Increasing the reaction temperature generally leads to a significant increase in the reaction rate constant, following the Arrhenius equation. researchgate.net This allows for control over the gel time and curing cycle of the polymer. For example, in one study of an isocyanate/alcohol reaction, the activation energy was determined to be around 65 kJ/mol, indicating a strong temperature sensitivity. researchgate.net However, excessively high temperatures can promote side reactions, such as the formation of allophanate (B1242929) or biuret (B89757) cross-links, which can alter the polymer structure and properties, often leading to a broader molecular weight distribution. researchgate.net

Stoichiometry: The stoichiometry, specifically the ratio of isocyanate groups to active hydrogen groups (from the diamine and polyol), known as the isocyanate index, is a critical parameter.

An index of 1.0 implies that there is one isocyanate group for every active hydrogen group, leading to a high molecular weight linear polymer in the absence of multifunctional reactants.

An excess of isocyanate (index > 1.0) ensures complete reaction of the hydroxyl and amine groups and provides NCO groups for subsequent moisture curing or for creating allophanate and biuret cross-links. researchgate.net This excess directly increases the potential for cross-linking.

The kinetic chain length, or the number of monomers added per initiated chain, is influenced by the concentration of monomers. libretexts.org Therefore, adjusting the stoichiometry affects not only the final structure but also the rate at which the polymer chains grow.

Molecular Weight Distribution (MWD): The MWD, often characterized by the polydispersity index (PDI = Mw/Mn), describes the distribution of polymer chain lengths in a sample. gantrade.com For step-growth polymerizations, which is the mechanism for polyurethane formation, the PDI typically approaches a value of 2.0. gantrade.com The use of a highly reactive chain extender like terthis compound can lead to rapid chain building. The final MWD is influenced by reaction conditions; for instance, side reactions at higher temperatures can broaden the MWD. researchgate.net The choice of chain extender and the synthesis process (one-step vs. two-step) also impacts the MWD, with one-shot processes often leading to more random distributions. mdpi.com

Kinetic Chain Length: In chain polymerization, the kinetic chain length (ν) is the average number of monomers polymerized per active center. chemeurope.com For step-growth polymerization, an analogous concept relates the rate of propagation to the rate of initiation. chemeurope.com It provides a measure of how many monomer units are added to build the polymer chains. This parameter is inversely related to the concentration of the initiating species and directly related to the monomer concentration. libretexts.org Therefore, by controlling the initial stoichiometry of the diamine, polyol, and isocyanate, one can theoretically control the average length of the polymer chains being formed. libretexts.org

Network Formation and Cross-linking Density Control

The conversion of a liquid polyurethane formulation into a solid, elastomeric, or rigid material is governed by the formation of a three-dimensional polymer network. Terthis compound plays a central role in forming this network through cross-linking.

Cross-linking density, which is the number of cross-links per unit volume, is a primary structural factor that dictates the final properties of the polyurethane. sabtechmachine.com It can be controlled in several ways:

Functionality of Reactants: The most direct method is to use reactants with a functionality greater than two. This can be a polyol (like trimethylolpropane) or a polyisocyanate. sabtechmachine.comresearchgate.net When terthis compound reacts in such a system, it bridges these multifunctional points, creating a network.

Isocyanate Index: Using an isocyanate index greater than 1.0 allows the excess isocyanate groups to react with the urea or urethane linkages already formed, creating biuret or allophanate cross-links, respectively. researchgate.net Increasing the excess isocyanate significantly increases the cross-link density. researchgate.net

Cross-linking Agents: Introducing specific cross-linking agents, such as those with a functionality of three or more (e.g., trimethylolpropane), directly increases the density of network nodes. researchgate.net

An increase in cross-linking density generally leads to increased hardness, improved thermal stability, and higher modulus, but often at the expense of reduced elongation at break. researchgate.net Conversely, lower cross-link density results in softer, more flexible materials. sabtechmachine.com Therefore, by carefully selecting the amount of terthis compound in conjunction with the functionality of the other reactants, formulators can precisely control the cross-link density to achieve the desired balance of mechanical properties for a specific application. sabtechmachine.com

Interactive Table: Effect of Cross-link Density on PU Properties

| Property | Effect of Increasing Cross-link Density | Reference |

| Tensile Strength | Can decrease in rigid foams, but modulus increases | sabtechmachine.comresearchgate.net |

| Compression Strength / Modulus | Increases | sabtechmachine.comresearchgate.net |

| Hardness | Increases | researchgate.netresearchgate.net |

| Elongation at Break | Decreases | sabtechmachine.comresearchgate.net |

| Thermal Stability | Increases | researchgate.netnih.gov |

| Glass Transition Temperature (Tg) | Can increase due to restricted chain mobility | researchgate.net |

| Flexibility | Decreases | sabtechmachine.com |

Structure-Property Relationships in this compound-Derived Polyurethanes

The incorporation of this compound (t-BTDA) into polyurethane (PU) formulations significantly impacts the final properties of the material. The structure of the isocyanates and polyols used in PU synthesis dictates the ordering of phase-separated segments and their relative movement, which in turn governs the physical characteristics of the polymer. uakron.edu The versatility of polyurethane chemistry allows for the creation of a wide range of materials, from flexible foams to rigid elastomers. researchgate.net

The properties of polyurethanes are largely determined by their segmented block copolymer structure, which consists of hard and soft segments that form micro-domains. researchgate.net This can result in a two-phase morphology, and alterations in the molecular weight of the soft segment can affect this phase separation, influencing the polymer's thermodynamic behavior and mechanical properties. researchgate.net The selection of isocyanate and polyol components is crucial in tailoring the physical properties of polyurethanes for specific applications. uakron.edu For instance, the use of different diisocyanates, such as aliphatic versus aromatic, can lead to polyurethanes with varying sensitivities to sterilization processes and different degradation mechanisms. umg.edu.pl

The transparency of thermoplastic polyurethanes (TPUs) is another property influenced by the chemical structure of its components, including the diisocyanate, the type and molecular weight of the soft segment, crystallinity, and intermolecular hydrogen bonding. mdpi.com These factors affect the phase separation and, consequently, the material's transparency. mdpi.com Systematic variations in the structure of polyesters and polyurethanes, particularly in the aliphatic polyester (B1180765) soft segments, allow for the tuning of thermomechanical and rheological properties. digitellinc.com

Application as a Curing Agent in Epoxy Resin Systems

This compound is utilized as a curing agent for epoxy resins, contributing to the formation of crosslinked polymer networks with a range of thermal and mechanical properties. pcimag.comgoogle.com Amine compounds are a diverse and widely used class of curing agents for epoxy resins. pcimag.com The choice of amine hardener is a primary determinant of the processing and performance characteristics of the final thermoset. pcimag.com Aromatic amines, a category that includes t-BTDA, are often employed in high-performance applications and typically require elevated temperatures to achieve full cure and maximum glass transition temperature (Tg). pcimag.comappliedpoleramic.com

Amine-Epoxy Reaction Mechanisms

The fundamental reaction in the curing of epoxy resins with amine hardeners involves a nucleophilic attack of the amine nitrogen on the terminal carbon of the epoxy ring. researchgate.netresearchgate.net This is an S_N2-type reaction that follows second-order kinetics. researchgate.net The process begins with the reaction of a primary amine's active hydrogen with an epoxy group, forming a secondary amine. threebond.co.jp This newly formed secondary amine can then react with another epoxy group, leading to a tertiary amine and the development of a cross-linked polymer network. researchgate.netthreebond.co.jp The resulting tertiary amine can also catalytically promote the polymerization of epoxy groups. threebond.co.jp The presence of hydroxyl groups, formed during the ring-opening reaction, can catalyze the curing process. researchgate.net

Curing Kinetics and Reaction Progress Monitoring

The study of curing kinetics is essential for understanding and controlling the epoxy curing process, as it describes the material's transformation during the formation of the 3D polymer network. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) are widely used to investigate these kinetics under both isothermal and non-isothermal conditions. researchgate.netresearchgate.netnih.gov

Isothermal and non-isothermal DSC measurements are crucial for characterizing the curing behavior of epoxy systems. researchgate.netnih.gov Non-isothermal DSC, where the sample is heated at a constant rate, provides information on the total heat of reaction and allows for the determination of kinetic parameters such as the activation energy. researchgate.netnih.gov Isothermal DSC, conducted at a constant temperature, is vital for accurately modeling the curing process, especially for systems that vitrify during cure. researchgate.net

The curing process is an exothermic reaction. researchgate.net DSC thermograms from non-isothermal scans show a characteristic exothermic peak, and the peak temperature (T_p) shifts to higher values as the heating rate increases. researchgate.net This is because at lower heating rates, the resin has more time to cure. researchgate.net Isothermal curing studies often reveal that the degree of curing increases rapidly after an initial activation period and then slows as it approaches completion. mdpi.com

The activation energy (Ea) is a key kinetic parameter that represents the energy barrier for the curing reaction. It can be determined from non-isothermal DSC data using model-free isoconversional methods like the Kissinger and Ozawa-Flynn-Wall methods. researchgate.netmdpi.com These methods analyze the shift in the peak exotherm temperature at different heating rates. mit.edu The Kissinger method, for example, involves plotting the natural log of the heating rate divided by the square of the peak temperature against the inverse of the peak temperature, with the slope being proportional to the activation energy. mdpi.com

The activation energy for epoxy-amine curing reactions is typically in the range of 50-60 kJ/mol. mdpi.com For some systems, the activation energy can be independent of the extent of conversion, suggesting a single-step reaction mechanism. mdpi.com However, in more complex systems, the activation energy may vary with the degree of conversion. nih.gov The reaction order, another important kinetic parameter, can be determined by fitting isothermal data to kinetic models like the Kamal-Malkin or Grindling models. researchgate.netmdpi.com Autocatalytic models are often used to describe the curing mechanism, where the reaction is catalyzed by the products formed during the reaction. mdpi.com

Influence on Thermoset Network Architecture

Molecular dynamics simulations have shown that the composition of the epoxy resin and curing agent can lead to variations in the network structure, such as longer inter-nitrogen path lengths and larger atomic volumes, resulting in a looser network. arxiv.orgarxiv.org This structural loosening can, in turn, affect the material's thermomechanical properties, leading to a higher coefficient of thermal expansion and a lower glass transition temperature (Tg). arxiv.orgarxiv.org The crosslink density of the network is a critical factor determining the material's properties, and it can be influenced by the stoichiometry of the reactants. researchgate.net Subtle changes in the chemical structure of the components can have a significant impact on the network's performance. researchgate.net

Structure-Property Relationships in this compound-Cured Epoxy Resins

The final properties of an epoxy resin system are intrinsically linked to the molecular architecture of the cured polymer network. When this compound is used as a curing agent, its unique chemical structure plays a pivotal role in defining the mechanical, thermal, and physical characteristics of the resulting thermoset. The key structural features of this compound—the aromatic backbone, the isomeric positions of the amine functional groups, and the presence of a bulky tertiary-butyl (t-butyl) substituent—collectively govern the crosslink density, chain mobility, and intermolecular interactions within the epoxy network.

One of the most significant relationships is the effect of the curing agent's structure on the glass transition temperature (Tg) of the cured epoxy. The Tg is largely dependent on the crosslink density and the chemical structure of the chain segments. researchgate.net Aromatic diamines, such as this compound, generally produce resins with high Tg values due to the rigidity of the aromatic rings integrated into the polymer backbone. Research on isomeric curing agents has shown that the position of functional groups significantly impacts network rigidity and, consequently, the Tg. For instance, para-substituted aromatic diamines tend to create more rigid networks with higher Tg values compared to their meta- or ortho- counterparts. nih.gov The bulky t-butyl group on the this compound molecule introduces steric hindrance, which can affect chain packing and mobility, further influencing the Tg.

Mechanical properties are also directly correlated with the molecular structure of the cured network. The inherent rigidity of the aromatic structure of this compound contributes to high tensile strength and modulus in the resulting epoxy resin. However, the bulky t-butyl group can increase the free volume within the polymer network, which may impact properties like fracture toughness. Studies on similar systems have demonstrated that denser molecular chain packing can enhance fracture toughness. mdpi.com The balance between the rigidity imparted by the aromatic ring and the potential increase in free volume from the t-butyl group is a key aspect of the structure-property relationship in these systems.

The thermal stability of the cured epoxy is another critical property determined by the curing agent's structure. The incorporation of the stable aromatic rings from this compound into the polymer network generally enhances thermal resistance. The initial degradation temperature is a key indicator of thermal stability. researchgate.net

The following tables present comparative data from studies on various epoxy-amine systems, illustrating how changes in the amine curing agent's structure can affect the final properties of the resin. While this data is not specific to this compound, it provides a strong basis for understanding the expected performance characteristics.

Table 1: Comparative Mechanical Properties of Epoxy Resins Cured with Different Aromatic Amines

This table compares the mechanical properties of a tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) epoxy resin cured with different isomeric and structural variants of diaminodiphenyl sulfone (DDS). This data illustrates the profound impact of the curing agent's molecular geometry on the mechanical performance of the final epoxy thermoset. mdpi.com

| Curing Agent System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (MPa·m¹/²) |

|---|---|---|---|

| TGDDM / 3,3'-DDS | 86 | 3.5 | 0.9 |

| TGDDM / 4,4'-DDS | - | - | 0.6 |

| TGDDM / 7:3 mix of 3,3'-DDS and 4,4'-DDS | 86 | 3.6 | 1.2 |

| TGDDM / 5:5 mix of 3,3'-DDS and 4,4'-DDS | 89 | 3.7 | 1.1 |

| TGDDM / 3:7 mix of 3,3'-DDS and 4,4'-DDS | 70 | 3.8 | 0.8 |

Table 2: Thermal Properties of Epoxy Resins with Varying Curing Agents

This table shows the glass transition temperature (Tg) for epoxy systems cured with different amine hardeners. The Tg is a critical indicator of the thermal performance of the cured resin and is highly dependent on the structure of the curing agent. The data highlights how structural rigidity and isomeric position influence the Tg.

| Epoxy System | Curing Agent | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| TGDDM | 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) | 241 |

| TGDDM | 4,4'-Diaminodiphenyl sulfone (4,4'-DDS) | 266 |

| TMBPBTH-EPOXY | 4,4'-Diaminodiphenyl sulfone (DDS) | 290.1 |

| DGEBA | Ethylene diamine (EDA) | ~170 |

| DGEBA | Diethylene triamine (DETA) | ~170 |

Data sourced from multiple studies for illustrative purposes. mdpi.compsu.edumdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Reaction Intermediates and Products

The identification of transient intermediates and final products in reactions involving t-Butyltoluenediamine relies on a combination of powerful analytical methods.

Mass spectrometry (MS) is a cornerstone for real-time analysis and monitoring of chemical reactions. hidenanalytical.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are considered a gold standard for the identification and purification of chemical compounds. hidenanalytical.comazom.com In the context of this compound, GC-MS can be employed to analyze reaction products, providing both qualitative and quantitative data on the evolution of chemical species. googleapis.com

Modern MS instruments can be designed for real-time analysis, offering continuous information on the formation of new species in a reaction mixture. hidenanalytical.comazom.com This is particularly valuable for understanding the reaction kinetics and mechanisms involving this compound. The high sensitivity of MS, with a dynamic range in the parts per billion (PPB), allows for the detection of low-concentration analytes. hidenanalytical.comazom.com For complex samples, advanced MS techniques like Parallel Reaction Monitoring (t-MS2) provide additional selectivity, which is crucial for distinguishing between structurally similar isomers that may be present in the reaction mixture of this compound. thermofisher.com

Table 1: Mass Spectrometry Techniques for Reaction Monitoring

| Technique | Application | Key Advantages |

| Full Scan MS | Comprehensive quantitative data | Ability to perform retrospective analysis. thermofisher.com |

| Targeted Selected Ion Monitoring (t-SIM) | Analyses requiring higher sensitivity | Increased sensitivity by focusing on a narrow mass range. thermofisher.com |

| Parallel Reaction Monitoring (t-MS2) | Analyses in complex samples requiring additional selectivity | Equivalent to triple quadrupole product ion scans. thermofisher.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a preeminent technique for determining the structure of organic compounds. msu.edu For this compound and its derivatives, ¹H and ¹³C NMR spectroscopy are essential for assigning the specific arrangement of atoms within the molecule. libretexts.org By analyzing chemical shifts, integration values, and multiplicity of signals, a detailed partial structure can be constructed. libretexts.org

For instance, the chemical shift can indicate the electronic environment of a nucleus, helping to identify its position relative to the t-butyl and methyl groups on the toluene (B28343) ring, as well as the amino groups. libretexts.org The integration of peaks provides the ratio of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons. libretexts.org Advanced 2D NMR techniques, such as COSY and TOCSY, can further elucidate the connectivity between different parts of the molecule, which is especially useful in complex reaction products where multiple isomers of this compound might be formed. ipb.pt

Table 2: Representative ¹H NMR Data Interpretation

| Parameter | Information Provided |

| Chemical Shift (ppm) | Electronic environment of the proton. libretexts.org |

| Integration | Ratio of protons in different environments. libretexts.org |

| Multiplicity (e.g., singlet, doublet, triplet) | Number of neighboring protons ("n+1" rule). libretexts.org |

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components in a mixture. nih.gov In the synthesis and analysis of this compound, various chromatographic methods are employed to isolate and analyze the desired products from a reaction mixture that may contain unreacted starting materials and various isomers.

Gas chromatography (GC) is particularly suitable for the separation of volatile compounds like this compound and its derivatives. googleapis.comnih.gov High-Pressure Liquid Chromatography (HPLC) is another powerful separation technique, especially for less volatile or thermally unstable compounds. nih.gov Thin-layer chromatography (TLC) serves as a quick and cost-effective method for monitoring the progress of a reaction and for the preliminary identification of products. khanacademy.orgbioline.org.br

Table 3: Chromatographic Techniques for Product Analysis

| Technique | Primary Use | Key Features |

| Gas Chromatography (GC) | Separation of volatile compounds. nih.gov | High sensitivity, rapid analysis. nih.gov |

| High-Pressure Liquid Chromatography (HPLC) | Separation of non-volatile or thermally unstable compounds. nih.gov | High separation power, quantitative analysis. nih.gov |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary product identification. khanacademy.org | Low cost, simultaneous analysis of multiple samples. bioline.org.br |

In-situ Monitoring of Polymerization and Curing Reactions

The ability to monitor polymerization and curing reactions in real-time is critical for controlling the final properties of polymers derived from this compound.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with material transitions as a function of temperature or time. azom.comrroij.com It is a highly sensitive method for studying the thermotropic properties of materials, including the curing of thermosets. rroij.com For polymers involving this compound, DSC can be used to determine key kinetic parameters such as the heat of reaction, reaction order, activation energy, and the rate constant. azom.com

Rheological studies provide insight into the change in flow and deformation behavior of a material as it undergoes polymerization and cross-linking. The evolution of the polymer network, from a liquid monomer or prepolymer to a solid thermoset, can be monitored by measuring changes in viscosity and modulus. These studies are crucial for understanding the gelation point and the development of mechanical properties in polymers cured with this compound. The data obtained from rheological measurements can be used to construct time-temperature-transformation (TTT) diagrams, which map the different states of the thermosetting material (liquid, gel, rubber, glass) as a function of time and temperature. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of molecules and the energetic profiles of their reactions. For a curing agent like t-BTDA, these calculations are crucial for predicting its reactivity with resin systems such as epoxies.

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgresearchgate.net By calculating the electron density distribution, DFT can predict regions of a molecule that are electron-rich or electron-poor, which in turn determines its reactivity. For t-Butyltoluenediamine, the nitrogen atoms of the amine groups are nucleophilic centers, and their reactivity is modulated by the electron-donating t-butyl and methyl groups on the aromatic ring. DFT calculations can quantify these effects. acs.orgnih.gov

DFT studies are also pivotal in mapping out potential reaction pathways. acs.orgcore.ac.uk In the context of epoxy curing, t-BTDA can react via its primary amine groups. DFT can be used to calculate the energy changes along the reaction coordinate for the nucleophilic attack of the amine nitrogen on the carbon of the epoxide ring. acs.orgresearchgate.net This helps in understanding the stepwise versus concerted nature of the reaction mechanism. mdpi.com The steric hindrance imposed by the bulky t-butyl group on the adjacent amine can also be quantified, explaining differences in reactivity between the two amine groups.

Table 1: Illustrative DFT-Calculated Properties for Aromatic Amine Reactivity

This table presents a conceptual representation of data that can be obtained from DFT calculations to compare the reactivity of different amine sites. The values are for illustrative purposes only.

| Property | Amine Group (ortho to t-butyl) | Amine Group (meta to t-butyl) | Description |

| Mulliken Atomic Charge on N | -0.45 e | -0.48 e | Indicates the partial charge on the nitrogen atom; a more negative value suggests higher nucleophilicity. |

| HOMO Lobe Contribution | 25% | 30% | Contribution of the nitrogen lone pair to the Highest Occupied Molecular Orbital (HOMO), indicating its availability for reaction. |

| Calculated pKa | 4.8 | 5.1 | A higher pKa value suggests a stronger base and potentially a more reactive nucleophile. researchgate.net |

Transition State Analysis in this compound Reactions

The study of transition states—the high-energy structures that exist fleetingly between reactants and products—is fundamental to understanding reaction kinetics. acs.org DFT calculations are used to locate the geometry of these transition states and determine their energy, which corresponds to the activation energy of the reaction. nih.gov A lower activation energy implies a faster reaction rate.

For the curing of an epoxy with t-BTDA, different reaction pathways, such as the initial reaction of the primary amine and the subsequent reaction of the newly formed secondary amine, will have distinct transition states. cnrs.fr The presence of a catalyst, like an alcohol (hydroxyl group), can significantly lower the activation energy by stabilizing the transition state through hydrogen bonding. nih.govcnrs.fr Computational analysis can model these catalytic effects and explain the autocatalytic nature often observed in epoxy-amine curing reactions. cnrs.fr

Table 2: Conceptual Activation Energies for Epoxy-Amine Reactions from Transition State Analysis

This table provides a hypothetical comparison of activation energies (Ea) for different reaction steps involving an aromatic amine like t-BTDA, as could be determined by transition state calculations.

| Reaction Pathway | Hypothetical Activation Energy (Ea) (kJ/mol) | Significance |

| Primary Amine + Epoxide (Uncatalyzed) | 80 | Represents the initial reaction barrier without any catalytic assistance. |

| Primary Amine + Epoxide (Alcohol-Catalyzed) | 60 | Shows the catalytic effect of hydroxyl groups, which are generated during the curing process, leading to an accelerated reaction rate (autocatalysis). acs.org |

| Secondary Amine + Epoxide (Alcohol-Catalyzed) | 65 | The slightly higher barrier compared to the primary amine can be attributed to increased steric hindrance around the secondary amine. cnrs.fr |

Molecular Dynamics Simulations of Polymer Network Formation

While DFT focuses on the specifics of chemical reactions, molecular dynamics (MD) simulations are used to model the physical evolution of a larger system over time. mdpi.com MD simulations treat atoms and molecules as classical particles and use force fields to describe their interactions. nih.gov This approach allows for the simulation of the curing process, where individual t-BTDA and epoxy molecules react to form a vast, cross-linked polymer network. researchgate.net

By simulating the curing process, MD can predict how the network structure develops and how this structure influences the final macroscopic properties of the thermoset material. mdpi.comnih.gov These simulations provide valuable insights into:

Glass Transition Temperature (Tg): The temperature at which the rigid, glassy polymer becomes soft and rubbery. MD simulations can predict Tg by analyzing changes in properties like density or molecular mobility as a function of temperature. mdpi.comnih.gov

Mechanical Properties: Properties such as Young's modulus (stiffness), shear modulus, and bulk modulus can be calculated from the simulated stress-strain behavior of the cross-linked polymer network. arxiv.org

Thermomechanical Behavior: MD can elucidate how the polymer network responds to changes in temperature, including its coefficient of thermal expansion. mdpi.com

Table 3: Example of Material Properties Predicted by Molecular Dynamics Simulations

This table shows representative data that can be generated from MD simulations of an epoxy system cured with an aromatic amine, demonstrating the effect of the degree of cure.

| Degree of Cure | Predicted Glass Transition Temp. (Tg) (K) | Predicted Young's Modulus (GPa) | Predicted Density (g/cm³) |

| 70% | 420 K | 2.8 GPa | 1.15 g/cm³ |

| 80% | 445 K | 3.2 GPa | 1.18 g/cm³ |

| 90% | 460 K | 3.5 GPa | 1.21 g/cm³ |

Note: These values are illustrative and depend on the specific epoxy and amine system being modeled. mdpi.com

Predictive Modeling of Polymerization and Curing Behavior

The ultimate goal of many computational studies is to develop predictive models that can accurately forecast the behavior of a material during its processing. nasa.gov By integrating the kinetic parameters from DFT calculations (like activation energies) with the system-level information from MD simulations, comprehensive models for polymerization and curing can be constructed. digitallibrarynasampe.org

These models, often referred to as kinetic models, can describe the rate of cure as a function of time and temperature. mdpi.compolymerinnovationblog.comresearchgate.net Phenomenological models, such as the Kamal model, are frequently used to fit experimental data (e.g., from Differential Scanning Calorimetry) and can be enhanced with parameters derived from computational chemistry. mdpi.com Such predictive tools are invaluable for industrial applications, allowing for the optimization of cure cycles to achieve desired material properties and reduce manufacturing time and costs. nasa.gov They enable "virtual experiments" to explore how changes in the formulation, such as the ratio of t-BTDA to epoxy resin, affect the final product. arxiv.org

Information regarding this compound and its environmental degradation is not available in the public domain.

Extensive research using multiple search queries related to the environmental chemistry and degradation of this compound and its derived materials did not yield any specific scientific literature or data. General information on polymer degradation pathways, including photolytic, oxidative, and biodegradation, is available. Similarly, theoretical frameworks for the environmental fate and transport of chemical compounds exist. However, no studies were found that specifically investigate these processes for polymers containing this compound.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the abiotic and biotic degradation, environmental fate, or mitigation strategies for this compound-derived materials as outlined in the user's request. The absence of specific research on this compound prevents the generation of content for the specified sections and subsections, including data tables and detailed research findings. Any attempt to create such an article would be speculative and would not meet the required standards of scientific accuracy.

Sustainable Chemical Engineering and Green Chemistry Principles in T Butyltoluenediamine Synthesis and Application

Atom Economy and Waste Minimization in Synthesis

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the final product, is a cornerstone of green chemistry. numberanalytics.comijnc.ir The goal is to design synthetic pathways where the majority of the atoms from the reactants are incorporated into the desired product, thereby minimizing waste. numberanalytics.comprimescholars.com A high atom economy signifies a more sustainable process due to reduced generation of hazardous byproducts and conservation of raw materials. numberanalytics.comijnc.ir

Strategies to enhance atom economy and minimize waste in chemical synthesis include:

Catalyst Utilization: Employing catalysts can improve reaction efficiency and selectivity, leading to less waste. numberanalytics.com

Selective Reactants: Choosing highly selective reactants and reagents helps to minimize the formation of unwanted side products. numberanalytics.com

Recycling and Reuse: Implementing strategies to recycle and reuse reactants and solvents significantly reduces waste. numberanalytics.com

In the context of t-butyltoluenediamine synthesis, applying these principles would involve selecting reaction pathways that are inherently more atom-economical. For instance, addition reactions and rearrangements generally have higher atom economies compared to substitution or elimination reactions. numberanalytics.com

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Atom Economy | Description |

| Addition Reactions | High | Reactants combine to form a single product. |

| Rearrangement Reactions | High | Atoms within a molecule are rearranged. |

| Substitution Reactions | Moderate to Low | Part of one molecule is replaced by another atom or group. |

| Elimination Reactions | Low | Atoms are removed from a molecule, often forming a double or triple bond. |

This table provides a general comparison of the inherent atom economy of different reaction types, a key consideration in designing green synthetic routes for compounds like this compound.

Energy Efficiency in Reaction Design and Industrial Processes

Energy consumption is a significant factor in the environmental and economic footprint of the chemical industry. cefic.orgsigmaaldrich.com The sixth principle of green chemistry emphasizes the need to minimize energy requirements by designing reactions that can be conducted at ambient temperature and pressure. mlsu.ac.insigmaaldrich.com The chemical sector is a large consumer of energy, and enhancing energy efficiency is a key factor in reducing greenhouse gas emissions and improving economic competitiveness. cefic.org

Strategies for improving energy efficiency in chemical processes include:

Process Intensification: Designing processes that achieve higher efficiency and productivity while reducing energy consumption. ijnc.ir

Digitalization and Automation: Using digital twins and smart energy management to simulate and optimize energy usage without disrupting production. siemens.com

Use of Non-conventional Energy Sources: Exploring the use of microwaves, plasma, and ultrasound to drive reactions, which can sometimes be more energy-efficient than conventional heating. europa.eu

In the industrial production of this compound, optimizing reaction conditions to lower temperatures and pressures, coupled with the use of highly efficient equipment and process control, can lead to substantial energy savings. siemens.com

Table 3: Approaches to Enhance Energy Efficiency in Chemical Manufacturing

| Approach | Description | Potential Impact on this compound Synthesis |

| Process Optimization | Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and minimize energy input. | Reduced energy costs and lower carbon footprint for the synthesis process. |

| Heat Integration | Utilizing heat exchangers to recover and reuse waste heat from one part of the process to another. | Significant reduction in the overall energy demand of the plant. |

| Advanced Process Control | Implementing sophisticated control systems to maintain optimal operating conditions and prevent energy-wasting fluctuations. | Improved process stability and consistent energy performance. |

| Use of Catalysts | Employing catalysts that can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures. | Enables less energy-intensive reaction conditions, reducing overall energy consumption. |

This interactive table outlines key strategies for improving energy efficiency in chemical production, with potential applications in the manufacturing of this compound.

Catalytic Approaches for Enhanced Selectivity and Reduced Environmental Footprint

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher selectivity and at a faster rate, often under milder conditions. sigmaaldrich.com Catalytic processes are inherently more atom-economical as they are not consumed in the reaction and can be used in small amounts and recycled. numberanalytics.com This reduces the amount of waste generated and minimizes the environmental footprint of the chemical process. greenchemistry-toolkit.org

The benefits of using catalytic approaches in the synthesis of this compound include:

Increased Selectivity: Catalysts can direct the reaction to produce the desired isomer of this compound, minimizing the formation of impurities and the need for costly separation processes.

Reduced Energy Consumption: By lowering the activation energy of the reaction, catalysts can enable processes to run at lower temperatures and pressures, saving energy. sigmaaldrich.com

Waste Reduction: The use of catalytic reagents is preferable to stoichiometric reagents, which are used in excess and generate more waste. greenchemistry-toolkit.org

Research in this area would focus on developing novel catalysts, such as zeolites, metal-organic frameworks (MOFs), or enzymatic catalysts, that are highly active, selective, and recyclable for the specific transformations involved in this compound synthesis.

Advanced Applications and Emerging Research Frontiers

Integration of t-Butyltoluenediamine in Novel Polymer Architectures

The incorporation of this compound as a monomer or curing agent in polymer synthesis is a key area of research. Alkylated aromatic diamines have a history of use as chain extenders, particularly in polyurethane elastomers, where they contribute to the formation of strong urea (B33335) linkages that enhance the final product. epo.org In more advanced polymer systems like polyimides, the choice of the diamine monomer is critical in defining the polymer's processing characteristics and final properties. core.ac.uktaylorfrancis.com

The primary role of the t-butyl group in a polymer backbone is to introduce significant steric hindrance. This bulkiness disrupts the efficient packing of polymer chains, which would otherwise lead to high crystallinity and low solubility. By preventing close packing, this compound can be used to synthesize high-performance polymers, such as polyimides and polyamides, that are more readily soluble in common organic solvents. This enhanced solubility is a crucial advantage for processing and fabricating polymer films, fibers, and coatings.

Furthermore, the introduction of the t-butyl group can modify the thermal properties of the polymer. While it may lower the glass transition temperature (Tg) compared to a non-substituted analogue due to increased free volume, it can enhance thermal stability by protecting the polymer backbone from degradation mechanisms. Research into complex polymer architectures, including hyperbranched and star-shaped polymers, seeks to create materials with precisely controlled morphologies and properties for biomedical and therapeutic applications. mdpi.comehu.eus The integration of monomers like this compound could provide a route to novel architectures with tailored solubility and thermal behavior.

| Property | Polymer with Toluenediamine (Baseline) | Polymer with this compound (Predicted) | Rationale for Change |

|---|---|---|---|

| Solubility | Low in organic solvents | Significantly Higher | The bulky t-butyl group disrupts intermolecular chain packing, allowing solvent molecules to penetrate more easily. |

| Crystallinity | Semi-crystalline to crystalline | Amorphous | Steric hindrance from the t-butyl group prevents the ordered alignment of polymer chains required for crystal formation. |

| Glass Transition Temp. (Tg) | High | Lower | The increase in free volume between polymer chains allows for segmental motion to begin at a lower temperature. |

| Processability | Difficult (often requires high temperatures) | Improved (solution-castable) | Enhanced solubility allows for processing from solution at lower temperatures, avoiding thermal degradation. |

Functionalization for Advanced Materials Science

The chemical structure of this compound offers multiple sites for functionalization, making it a versatile platform for creating advanced materials with tailored properties. mdpi.com The two primary amine groups and the aromatic ring itself can be selectively modified to introduce new functionalities. This process of surface and molecular functionalization is critical for developing smart materials for applications ranging from biotechnology to electronics. nih.govresearchgate.net

The amine groups are particularly reactive and can undergo a variety of chemical transformations, such as acylation, alkylation, and reactions with epoxides or isocyanates. This allows this compound to be covalently bonded to other structures, including polymer backbones, nanoparticles, or surfaces like graphene or silica. nih.gov For instance, functionalizing a material's surface with molecules containing amine groups can alter surface energy, improve adhesion, or provide specific binding sites for biomolecules. mdpi.com

By attaching specific functional groups, materials derived from this compound could be designed for targeted applications. For example, introducing long alkyl chains could enhance solubility in nonpolar media or create liquid crystalline phases. Attaching acidic or basic moieties could create ion-exchange materials, while grafting photoactive groups could lead to the development of novel optical materials. The ability to functionalize conducting polymers is a key strategy for producing advanced sensors with greater selectivity and stability. rsc.org

| Functional Group Attached | Reaction Site | Resulting Material Property | Potential Application Area |

|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Amine Groups | Increased hydrophilicity, biocompatibility | Biomedical coatings, drug delivery systems nih.gov |

| Perfluoroalkyl Chains | Amine Groups | Hydrophobicity, oleophobicity | Low-friction, self-cleaning surfaces |

| Sulfonic Acid (-SO3H) | Aromatic Ring | Proton conductivity, ion-exchange | Proton-exchange membranes for fuel cells |

| Azobenzene Moiety | Amine Groups | Photo-responsive behavior | Optical switches, smart polymers |

| Thiol (-SH) Group | Amine Groups (via linker) | Affinity for gold surfaces | Functionalization of gold nanoparticles researchgate.net |

Future Directions in Catalysis and Reaction Engineering involving this compound

The field of homogeneous catalysis heavily relies on the design of organic ligands that coordinate to a transition metal center and precisely control its activity and selectivity. nih.gov The structure of this compound, featuring two nitrogen-based donor atoms and significant steric bulk, makes it a highly promising candidate for development as a bidentate ligand. A patent has noted the use of this compound in a catalyst/ligand solution, indicating its relevance in this domain. epo.org

When coordinated to a metal, the two amine groups can form a stable chelate ring. The bulky t-butyl group, along with the methyl group on the aromatic ring, would create a defined steric environment around the metal center. This steric hindrance can be advantageous in several ways: it can promote the reductive elimination step in catalytic cycles, prevent catalyst deactivation via dimerization, and influence substrate selectivity by controlling the approach to the active site. nih.gov Furthermore, the electron-donating nature of the amine and alkyl groups increases the electron density on the metal center, which can enhance its reactivity in processes like oxidative addition.

Future research may focus on designing transition metal complexes with this compound-based ligands for a variety of organic transformations. The development of catalysts where the ligand actively participates in the reaction through metal-ligand cooperation is a frontier in catalysis research. mdpi.comkaust.edu.sa The aromatic system of this compound could potentially engage in such cooperative pathways. These catalysts could find use in hydrogenation, C-H activation, and cross-coupling reactions, where controlling the metal's coordination sphere is paramount for achieving high efficiency and selectivity. nih.gov

| Catalytic Reaction | Potential Metal Center | Role of the this compound Ligand | Rationale |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Chiral bidentate ligand (if resolved) | The rigid chelate structure and steric bulk can create a chiral environment to control enantioselectivity. nih.gov |

| C-H Functionalization | Palladium (Pd), Iridium (Ir) | Sterically demanding, electron-donating ligand | Stabilizes the active metal center and directs the reaction to a specific C-H bond based on steric access. nih.gov |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Bulky ligand to promote reductive elimination | The steric hindrance facilitates the final bond-forming step and release of the product, accelerating catalyst turnover. |

| Polymerization | Titanium (Ti), Zirconium (Zr) | Ancillary ligand to control polymer properties | The ligand's structure can influence monomer insertion, affecting the polymer's molecular weight and tacticity. |

Q & A

Q. What are the established synthetic routes for t-Butyltoluenediamine, and how can reaction conditions be systematically optimized for improved yield and purity?

-

Methodological Answer : Begin with a literature review to identify existing synthetic pathways (e.g., alkylation of toluenediamine with tert-butyl halides or Friedel-Crafts alkylation). Key variables to optimize include temperature, solvent polarity, catalyst loading, and reaction time. Use fractional factorial design to isolate critical factors affecting yield. Monitor purity via HPLC or GC-MS, ensuring calibration with certified reference standards. Report yield and purity metrics in triplicate to assess reproducibility .

-

Example Table :

| Synthetic Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Alkylation | AlCl₃ | DCM | 0-5 | 68 | 98.5% |

| Friedel-Crafts | H₂SO₄ | Toluene | 25 | 72 | 97.8% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use NMR (¹H/¹³C) for structural elucidation, focusing on tert-butyl group signals (δ 1.3 ppm for CH₃ protons). Pair with FT-IR to confirm amine functional groups (N-H stretch ~3300 cm⁻¹). For quantification, employ HPLC with a C18 column and UV detection at 254 nm. Validate methods using spiked samples to ensure linearity (R² > 0.99) and recovery rates (95–105%) .

Q. How can researchers conduct a comprehensive literature review to identify gaps in this compound research?

- Methodological Answer : Start with specialized databases (SciFinder, Web of Science) using keywords like "this compound synthesis" or "spectroscopic characterization." Filter results to review articles and high-impact journals. Use citation chaining to trace seminal studies. Tabulate conflicting data (e.g., melting points, reactivity) to highlight unresolved questions .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound be resolved?

- Methodological Answer : Conduct controlled replication studies under standardized conditions (e.g., fixed temperature, solvent batch). Compare results using statistical tests (ANOVA for solubility data). Investigate potential isomerization or degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Cross-reference findings with computational solubility parameter predictions (Hansen solubility parameters) .

Q. What computational modeling approaches are suitable for elucidating the reaction mechanisms of this compound in complex systems?

- Methodological Answer : Apply density functional theory (DFT) to model transition states in alkylation reactions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate models against experimental kinetic data (Arrhenius plots). For solvation effects, include implicit solvent models (e.g., COSMO). Collaborate with computational chemists to ensure parameter accuracy .

Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?

- Methodological Answer : Simulate environmental conditions (UV exposure, microbial activity) in controlled bioreactors. Use LC-QTOF-MS to identify degradation products. Quantify half-lives via first-order kinetics. Include negative controls (e.g., sterile samples) and positive controls (known degradants). Address ethical considerations in disposal protocols .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For high-throughput data, apply principal component analysis (PCA) to identify outliers. Consult statisticians early to align experimental design with analytical capabilities .

Data Contradiction and Reproducibility

Q. What strategies can mitigate non-reproducible results in catalytic applications of this compound?

- Methodological Answer : Document catalyst activation protocols (e.g., calcination temperature, storage conditions). Characterize catalyst surfaces pre- and post-reaction via BET surface area analysis and XPS. Share raw data and experimental logs in open repositories (e.g., Zenodo) to enable independent verification .

Ethical and Open Science Considerations

Q. How can researchers balance open data sharing with intellectual property concerns in this compound studies?

- Methodological Answer : Use data anonymization for non-critical parameters (e.g., omitting exact catalyst preparation steps). Deposit datasets in embargoed repositories with controlled access. Cite funder policies (e.g., Horizon Europe) to align with open science mandates while protecting patentable innovations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。